2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione is a chemical compound with a complex structure that includes a naphthalene core substituted with a chloro group and an alkoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The alkoxy group is introduced through an alkylation reaction using 3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or to reduce the naphthalene core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced derivatives.
Scientific Research Applications
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and alkoxy groups can participate in binding interactions, while the naphthalene core provides a rigid framework that can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)benzoquinone: Similar structure but with a benzoquinone core.
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)phenanthrene-1,4-dione: Similar structure but with a phenanthrene core.
Uniqueness
2-Chloro-3-((3,3-dimethylbutan-2-yl)oxy)naphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both chloro and alkoxy groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
89131-31-7 |
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Molecular Formula |
C16H17ClO3 |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
2-chloro-3-(3,3-dimethylbutan-2-yloxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H17ClO3/c1-9(16(2,3)4)20-15-12(17)13(18)10-7-5-6-8-11(10)14(15)19/h5-9H,1-4H3 |
InChI Key |
RSNJPZIEEKZSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
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